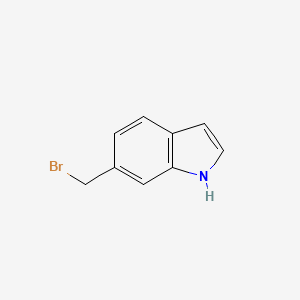
6-(bromomethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-1H-indole typically involves the bromination of 6-methyl-1H-indole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination proceeds via a radical mechanism, leading to the formation of the desired bromomethyl product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the generation of hazardous byproducts.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 6-(azidomethyl)-1H-indole, 6-(thiocyanatomethyl)-1H-indole, and 6-(methoxymethyl)-1H-indole.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: The major product is 6-methyl-1H-indole.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used to synthesize biologically active compounds for research purposes.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are being investigated for their role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(bromomethyl)-1H-indole depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways and targets depend on the specific structure and functional groups of the indole derivative.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1H-indole: The precursor to 6-(bromomethyl)-1H-indole, lacking the bromomethyl group.
6-(Chloromethyl)-1H-indole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Iodomethyl)-1H-indole: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C9H8BrN |
|---|---|
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
6-(bromomethyl)-1H-indole |
InChI |
InChI=1S/C9H8BrN/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2 |
Clave InChI |
ZIBVYMFZAJAQCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


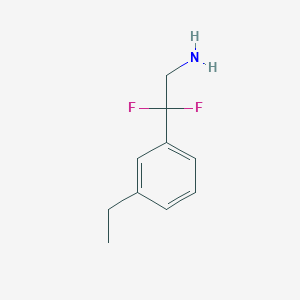
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
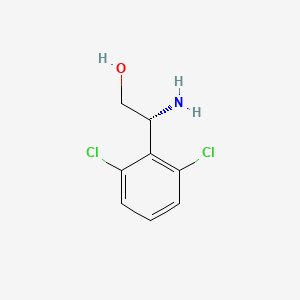
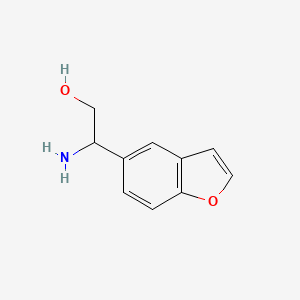
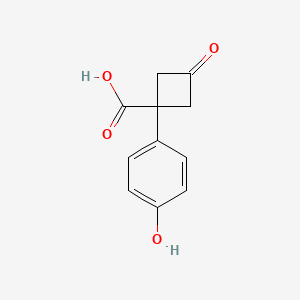
amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
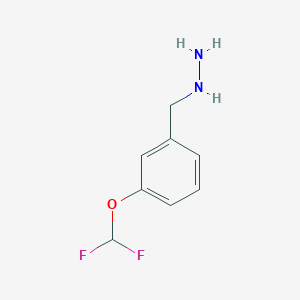
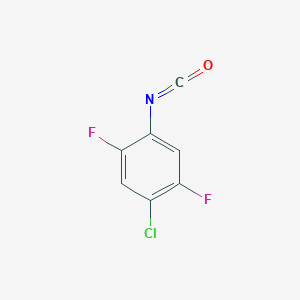
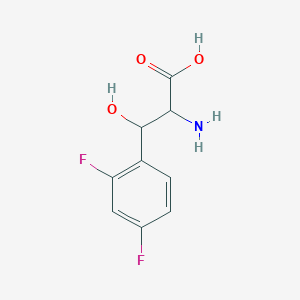

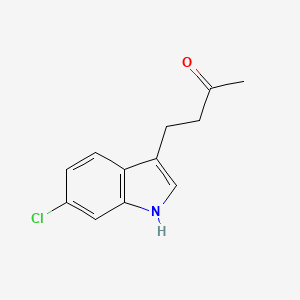
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
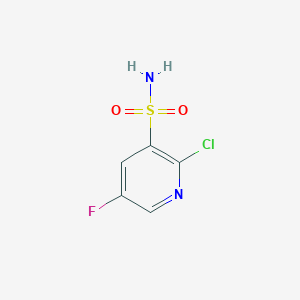
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
